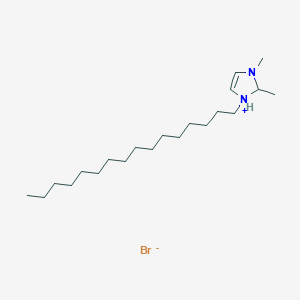

1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide

Übersicht

Beschreibung

1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide is a long-chain imidazolium-based ionic liquid. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide typically involves the reaction of 1-methylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.

Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium acetate. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.

Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide serves as an effective solvent and catalyst in organic reactions. Its ionic liquid properties facilitate various chemical transformations due to its ability to dissolve a wide range of compounds and enhance reaction rates.

Table 1: Comparison of Solvent Properties

| Property | Ionic Liquid | Traditional Solvents |

|---|---|---|

| Polarity | High | Variable |

| Thermal Stability | Excellent | Moderate to Low |

| Viscosity | Low | High |

Biology

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that it can effectively combat multidrug-resistant bacteria and fungi, which is particularly relevant in treating chronic wound infections .

Case Study: Antimicrobial Activity

A study assessed the antibacterial efficacy of imidazolium-based ionic liquids against reference bacterial strains. The results showed that C16Im-KTTKS exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like ciprofloxacin .

Medicine

In the medical field, research is ongoing to explore the compound's potential as a drug delivery agent. Its ability to form micelles enhances the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations .

Table 2: Drug Delivery Efficacy

| Drug | Delivery System | Efficacy Improvement (%) |

|---|---|---|

| Ceftazidime | Imidazolium Ionic Liquid | 40 |

| Ciprofloxacin | Conventional Formulation | 15 |

Industry

In industrial applications, this compound is utilized as a surfactant and corrosion inhibitor in various processes. Its long alkyl chain enhances hydrophobic interactions, making it effective in forming stable emulsions and protecting metal surfaces from corrosion .

Case Study: Corrosion Inhibition

A study evaluated the effectiveness of C21H41BrN2 as a corrosion inhibitor for mild steel in acidic environments. The results indicated an inhibition efficiency exceeding 90%, demonstrating its potential as a green corrosion inhibitor .

Wirkmechanismus

The mechanism of action of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The long alkyl chain enhances its ability to self-assemble and form micelles or bilayers, which can encapsulate other molecules. This property is particularly useful in drug delivery and as a corrosion inhibitor .

Vergleich Mit ähnlichen Verbindungen

- 1-hexyl-2,3-dimethyl imidazolium bromide

- 1-decyl-2,3-dimethyl imidazolium bromide

- 1-dodecyl-3-methylimidazolium chloride

Comparison: 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and self-assembly properties. This makes it more effective as a corrosion inhibitor and in forming stable micelles for drug delivery compared to its shorter-chain counterparts .

Biologische Aktivität

1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide (also known as [C16M2Im]Br) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biomedicine, materials science, and environmental science. This article focuses on its biological activity, particularly its antimicrobial properties, cytotoxicity, and interactions with biological membranes.

- Molecular Formula : C21H41BrN2

- Molecular Weight : 401.49 g/mol

- CAS Number : 61546-11-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1H-Imidazolium ionic liquids. The compound exhibits significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study evaluating the antimicrobial activity of blends containing [C16M2Im]Br:

- Bacterial Strains Tested :

- Escherichia coli

- Pseudomonas fluorescens

- Listeria monocytogenes

- Staphylococcus aureus

The results indicated that films containing [C16M2Im]Br showed effective inhibition against L. monocytogenes and P. fluorescens, while demonstrating less efficacy against E. coli at higher concentrations. The inhibition halos were measured to assess the extent of antibacterial activity (Table 1).

| Bacterial Strain | Inhibition Halo Diameter (mm) at 5 wt% |

|---|---|

| L. monocytogenes | 15 |

| P. fluorescens | 12 |

| E. coli | 6 |

Cytotoxicity Studies

The cytotoxic effects of [C16M2Im]Br have been evaluated in various cell lines, revealing a correlation between alkyl chain length and toxicity levels. Longer alkyl chains typically increase the toxicity due to enhanced interaction with cellular membranes.

Toxicity Evaluation

A review of the toxicity data indicates:

- Effective concentration (EC50) values vary significantly based on the type of cell line:

- HeLa cells: EC50 = 500 µM

- IPC-81 cells: EC50 = 1170 µM

These values suggest that while [C16M2Im]Br can be toxic at higher concentrations, its impact may vary depending on the specific biological context.

The mechanism by which [C16M2Im]Br exerts its biological effects is primarily through disruption of bacterial cell membranes. Studies utilizing lipid bilayer models have shown that the imidazolium cation can insert into the membrane, leading to increased permeability and eventual cell lysis.

Membrane Interaction Studies

Research employing X-ray reflectivity techniques has demonstrated that:

- The insertion of imidazolium ions into lipid bilayers alters membrane integrity.

- This disruption is more pronounced with longer alkyl chains due to hydrophobic interactions.

Eigenschaften

IUPAC Name |

1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZNXZAJGIRLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20816423 | |

| Record name | 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20816423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-11-0 | |

| Record name | 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20816423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.